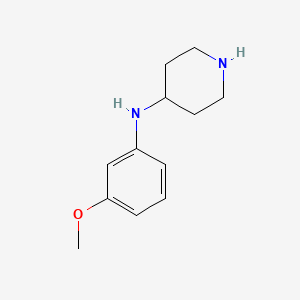
N-(3-methoxyphenyl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxyphenyl)piperidin-4-amine: is an organic compound characterized by a piperidine ring substituted with a 3-methoxyphenyl group at the nitrogen atom and an amine group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize N-(3-methoxyphenyl)piperidin-4-amine involves the reductive amination of 3-methoxybenzaldehyde with piperidin-4-amine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol or ethanol under mild conditions.
-
Nucleophilic Substitution: : Another approach is the nucleophilic substitution of 4-chloropiperidine with 3-methoxyaniline. This reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents and catalysts is optimized to maximize yield and minimize environmental impact.
化学反应分析
Types of Reactions
-
Oxidation: : N-(3-Methoxyphenyl)piperidin-4-amine can undergo oxidation reactions, typically forming N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced to form secondary amines or other derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF or sodium hydride in tetrahydrofuran (THF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, N-(3-methoxyphenyl)piperidin-4-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering insights into new therapeutic targets.
Medicine
This compound is investigated for its potential use in drug development. Its structure suggests it could interact with central nervous system receptors, making it a candidate for the development of treatments for neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism by which N-(3-methoxyphenyl)piperidin-4-amine exerts its effects depends on its interaction with molecular targets such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact pathways involved can vary based on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
N-(3-Methylphenyl)piperidin-4-amine: Similar structure but with a methyl group instead of a methoxy group.
N-(4-Methoxyphenyl)piperidin-4-amine: Similar structure but with the methoxy group at the 4-position of the phenyl ring.
N-(3-Methoxyphenyl)piperidin-4-ol: Similar structure but with a hydroxyl group at the 4-position of the piperidine ring.
Uniqueness
N-(3-Methoxyphenyl)piperidin-4-amine is unique due to the presence of both a methoxy group on the phenyl ring and an amine group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.
属性
IUPAC Name |
N-(3-methoxyphenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)14-10-5-7-13-8-6-10/h2-4,9-10,13-14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBBGXRQAIQTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2605998.png)
![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2606000.png)
![{[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid](/img/structure/B2606002.png)
![N-(4-methylphenyl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2606004.png)

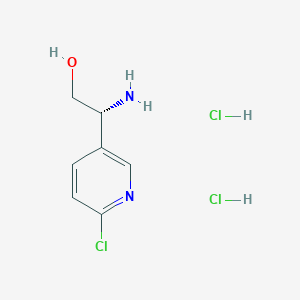
![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2606011.png)
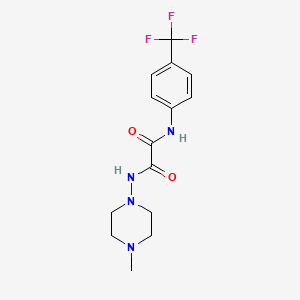

![7-Fluoro-2-methyl-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2606016.png)
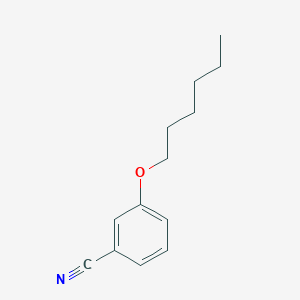
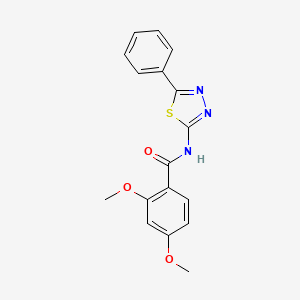
![3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606019.png)
![7-Methyl-7-azaspiro[3.5]nonan-2-one](/img/structure/B2606020.png)
